Cas no 103675-29-2 (4-(3-methylphenyl)-2,5-dihydrofuran-2-one)

4-(3-methylphenyl)-2,5-dihydrofuran-2-one structure
103675-29-2 structure
Product name:4-(3-methylphenyl)-2,5-dihydrofuran-2-one
CAS No:103675-29-2
MF:C11H10O2
MW:174.1959
CID:1138310
PubChem ID:14982786

4-(3-methylphenyl)-2,5-dihydrofuran-2-one Chemical and Physical Properties

Names and Identifiers

    • 2(5H)-Furanone, 4-(3-methylphenyl)-
    • 4-(3-methylphenyl)-2,5-dihydrofuran-2-one
    • 103675-29-2
    • EN300-1452175
    • SCHEMBL13492171
    • Inchi: InChI=1S/C11H10O2/c1-8-3-2-4-9(5-8)10-6-11(12)13-7-10/h2-6H,7H2,1H3
    • InChI Key: JFPKCBNIYIJUPA-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1)C2=CC(=O)OC2

Computed Properties

  • Exact Mass: 174.0681
  • Monoisotopic Mass: 174.068079557g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 243
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 1.8

Experimental Properties

  • PSA: 26.3

4-(3-methylphenyl)-2,5-dihydrofuran-2-one PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1452175-10.0g
4-(3-methylphenyl)-2,5-dihydrofuran-2-one
103675-29-2
10g
$3191.0 2023-05-23
Enamine
EN300-1452175-0.1g
4-(3-methylphenyl)-2,5-dihydrofuran-2-one
103675-29-2
0.1g
$653.0 2023-05-23
Enamine
EN300-1452175-1.0g
4-(3-methylphenyl)-2,5-dihydrofuran-2-one
103675-29-2
1g
$743.0 2023-05-23
Enamine
EN300-1452175-0.05g
4-(3-methylphenyl)-2,5-dihydrofuran-2-one
103675-29-2
0.05g
$624.0 2023-05-23
Enamine
EN300-1452175-500mg
4-(3-methylphenyl)-2,5-dihydrofuran-2-one
103675-29-2
500mg
$713.0 2023-09-29
Enamine
EN300-1452175-1000mg
4-(3-methylphenyl)-2,5-dihydrofuran-2-one
103675-29-2
1000mg
$743.0 2023-09-29
Enamine
EN300-1452175-2500mg
4-(3-methylphenyl)-2,5-dihydrofuran-2-one
103675-29-2
2500mg
$1454.0 2023-09-29
Enamine
EN300-1452175-100mg
4-(3-methylphenyl)-2,5-dihydrofuran-2-one
103675-29-2
100mg
$653.0 2023-09-29
Enamine
EN300-1452175-5000mg
4-(3-methylphenyl)-2,5-dihydrofuran-2-one
103675-29-2
5000mg
$2152.0 2023-09-29
Enamine
EN300-1452175-250mg
4-(3-methylphenyl)-2,5-dihydrofuran-2-one
103675-29-2
250mg
$683.0 2023-09-29

4-(3-methylphenyl)-2,5-dihydrofuran-2-one Related Literature

Additional information on 4-(3-methylphenyl)-2,5-dihydrofuran-2-one

Introduction to 4-(3-methylphenyl)-2,5-dihydrofuran-2-one (CAS No. 103675-29-2)

4-(3-methylphenyl)-2,5-dihydrofuran-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 103675-29-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of furan derivatives, which are known for their diverse biological activities and structural versatility. The presence of a benzyl group at the 3-position and a methyl substituent at the phenyl ring contributes to its unique chemical properties, making it a valuable scaffold for further chemical modifications and drug development.

The structural framework of 4-(3-methylphenyl)-2,5-dihydrofuran-2-one consists of a furan ring fused with a phenyl ring, which is further substituted with a methyl group. This configuration imparts specific electronic and steric properties that can influence its interactions with biological targets. The compound’s molecular formula can be represented as C10H10O2, indicating its composition and potential reactivity.

In recent years, there has been a growing interest in exploring the pharmacological potential of 4-(3-methylphenyl)-2,5-dihydrofuran-2-one and its derivatives. Researchers have been particularly intrigued by its ability to modulate various biological pathways, including those involved in inflammation, pain perception, and neurotransmitter systems. The compound’s structural features make it a promising candidate for designing novel therapeutic agents with improved efficacy and reduced side effects.

One of the most compelling aspects of 4-(3-methylphenyl)-2,5-dihydrofuran-2-one is its role as a key intermediate in the synthesis of more complex pharmaceutical molecules. Its furan ring can serve as a versatile platform for further functionalization, allowing chemists to introduce additional substituents or modify existing ones to tailor the compound’s biological activity. This flexibility has led to several innovative approaches in drug discovery, where 4-(3-methylphenyl)-2,5-dihydrofuran-2-one derivatives have been explored for their potential in treating neurological disorders, cardiovascular diseases, and metabolic conditions.

Recent studies have highlighted the compound’s interaction with specific enzymes and receptors that are implicated in various disease states. For instance, research has suggested that derivatives of 4-(3-methylphenyl)-2,5-dihydrofuran-2-one may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. By modulating these enzymatic pathways, such compounds could potentially alleviate inflammatory responses and provide relief in conditions like arthritis or inflammatory bowel disease.

The synthesis of 4-(3-methylphenyl)-2,5-dihydrofuran-2-one typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by cyclization steps to form the furan ring. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore its pharmacological properties in preclinical studies.

In preclinical research, 4-(3-methylphenyl)-2,5-dihydrofuran-2-one has been evaluated for its potential therapeutic applications through both in vitro and in vivo models. In cell culture experiments, it has demonstrated ability to interact with target proteins and modulate signaling pathways relevant to disease mechanisms. Animal studies have further supported these findings by showing promising results in models of pain management and inflammation reduction. These preliminary data have laid the groundwork for future clinical investigations aimed at validating its therapeutic potential in human populations.

The pharmacokinetic profile of 4-(3-methylphenyl)-2,5-dihydrofuran-2-one is another critical aspect that has been studied extensively. Understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its dosing regimen and minimizing potential adverse effects. Early pharmacokinetic studies suggest that 4-(3-methylphenyl)-2,5-dihydrofuran-2-one exhibits moderate bioavailability and undergoes biotransformation via standard metabolic pathways. These findings are crucial for guiding further development efforts and ensuring that future formulations are both safe and effective.

The versatility of 4-(3-methylphenyl)-2,5-dihydrofuran-2-one as a chemical scaffold has also inspired innovative drug design strategies. By leveraging computational chemistry techniques such as molecular docking and virtual screening, researchers can identify optimal modifications that enhance binding affinity to target receptors or improve metabolic stability. These computational approaches have accelerated the discovery process by allowing rapid evaluation of large libraries of derivatives without the need for extensive wet lab experimentation.

Looking ahead, the future prospects for 4-(3-methylphenyl)-2,5-dihydrofuran-2-one appear promising as ongoing research continues to uncover new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further innovation in this area. With advancements in synthetic chemistry and drug delivery systems, there is significant potential for developing novel treatments based on this versatile scaffold.

In conclusion,4-(3-methylphenyl)-2,5-dihydrofuran-2-one (CAS No. 103675-29-2) represents an intriguing compound with substantial pharmacological potential. Its unique structural features make it a valuable building block for drug discovery efforts aimed at addressing various human health challenges. As research progresses,this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

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